molecular formula C25H24N2O4S2 B2598730 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 899735-00-3

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2598730
CAS No.: 899735-00-3
M. Wt: 480.6
InChI Key: ADYFIZPKMRBYEM-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a benzothiazole-derived acetamide compound featuring a 6-ethoxy substitution on the benzothiazole ring, a benzyl group, and a tosyl (p-toluenesulfonyl) moiety. Benzothiazoles are heterocyclic structures renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The ethoxy group at position 6 likely enhances lipophilicity and metabolic stability, while the tosyl group may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-3-31-20-11-14-22-23(15-20)32-25(26-22)27(16-19-7-5-4-6-8-19)24(28)17-33(29,30)21-12-9-18(2)10-13-21/h4-15H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYFIZPKMRBYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The resulting intermediate is then subjected to further reactions to introduce the tosylacetamide group. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions, have been employed to achieve the synthesis of benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are commonly used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring or the tosylacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes or receptors involved in disease processes. The compound may exert its effects by binding to active sites of enzymes, disrupting cellular processes, or modulating signaling pathways .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The substituent at position 6 of the benzothiazole ring significantly impacts physicochemical and biological properties:

Compound Name Substituent at Position 6 Key Functional Groups Biological Activity Reference
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide Ethoxy (-OCH₂CH₃) Tosylacetamide, Benzyl Not reported -
Compound 7 () Ethoxy Quinazolinone-sulfamoyl, Thioacetamide Not explicitly stated
Schiff base () Ethoxy Furan-propene-imine Antimicrobial, Antifungal, Antitumor
6-Nitro derivative () Nitro (-NO₂) Thiadiazole-thioacetamide VEGFR-2 inhibition, Anticancer
6-Thiocyanate derivative () Thiocyanate (-SCN) Chloroacetamide Cytotoxic (CC₅₀ <10 µM)
Trifluoromethyl derivatives () Trifluoromethyl (-CF₃) Methoxyphenylacetamide Patent claims (unspecified activity)
  • Ethoxy Group : Ethoxy-substituted compounds (e.g., and ) demonstrate moderate to high synthetic yields (78% for compound 7) and diverse bioactivities, suggesting this substituent balances lipophilicity and metabolic stability .
  • Nitro Group : The nitro-substituted benzothiazole in exhibited potent VEGFR-2 inhibition, likely due to electron-withdrawing effects enhancing binding to kinase domains .
  • Thiocyanate and Trifluoromethyl : These groups () improve cytotoxicity or lipophilicity, though their steric bulk may limit target selectivity .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (electron-donating) may enhance membrane permeability, while nitro (electron-withdrawing) improves target binding via dipole interactions .

Biological Activity

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic compound belonging to the benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of 358.43 g/mol. The compound features:

  • Benzothiazole moiety : Imparts significant biological activity.
  • Ethoxy group : Enhances solubility and modifies biological interactions.
  • Tosylacetamide group : Increases reactivity and potential for various chemical modifications.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Similar benzothiazole derivatives have shown promise in inhibiting tumor cell proliferation. The compound's structural characteristics may contribute to its potential anticancer properties.
  • Enzyme Inhibition : Molecular docking studies reveal that this compound interacts with enzymes such as urease, potentially impacting metabolic pathways in target organisms.

The mechanisms through which this compound exerts its biological effects include:

  • Hydrogen Bonding : This interaction is crucial for binding to target enzymes, enhancing the compound's efficacy.
  • DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, affecting transcription and replication processes.

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzothiazole derivatives highlights its unique properties:

Compound NameStructural CharacteristicsNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideChlorine substitutionAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideMethyl substitutionAntioxidant, urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBromine substitutionAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideNitro substitutionAnticancer

This compound stands out due to its ethoxy substitution, which may enhance solubility and bioavailability compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzothiazole derivatives, including this compound:

  • Antitumor Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) indicate that compounds similar to this compound exhibit significant cytotoxicity. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range, suggesting potential for further development as antitumor agents .
  • Antimicrobial Testing : Broth microdilution tests have demonstrated that benzothiazole derivatives possess antimicrobial properties against both Escherichia coli and Staphylococcus aureus, confirming their potential as therapeutic agents .
  • Enzyme Interaction Studies : Molecular docking simulations indicate strong binding affinity to urease, suggesting a mechanism for potential therapeutic applications in treating infections caused by urease-producing bacteria .

Q & A

Basic: What synthetic strategies optimize the yield of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide?

Methodological Answer:

  • Stepwise Acylation : Use a two-step protocol: first, react 6-ethoxybenzo[d]thiazol-2-amine with benzyl bromide in the presence of K₂CO₃ as a base, followed by tosyl chloride acylation under anhydrous conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. Ethanol or chloroform is preferred for recrystallization to improve purity .
  • Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acylation reactions, reducing side-product formation .
  • Yield Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress. Typical yields range from 21–33% for analogous compounds .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethoxy CH₃), δ 4.5–5.0 ppm (benzyl CH₂), and δ 7.2–8.1 ppm (aromatic protons) validate substituent positions .
    • ¹³C NMR : Resonances near δ 165–170 ppm confirm the tosylacetamide carbonyl group .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 473–507 [M⁺] for analogs) and fragmentation patterns (e.g., loss of tosyl group) confirm molecular weight .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; intermolecular H-bonding (e.g., N–H⋯N) and π-π stacking in crystal packing provide structural validation .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess reactivity. Ethoxy and tosyl groups reduce the gap, enhancing electrophilic activity .
    • Use B3LYP/6-31G(d) basis sets for geometry optimization. Software: Gaussian or ORCA .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions (e.g., tosyl oxygen as a hydrogen-bond acceptor) .
  • Docking Studies : Simulate binding to biological targets (e.g., cyclooxygenase) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to assess if poor in vivo activity stems from rapid Phase I/II metabolism .
  • Solubility Adjustments : Introduce PEG-400 or cyclodextrin in formulations to enhance bioavailability .
  • Target Engagement Studies : Confirm binding to intended targets (e.g., COX-2) via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill assays .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) .
  • Anticancer Potential :
    • MTT Assay: Screen against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare IC₅₀ with cisplatin controls .
  • Enzyme Inhibition :
    • COX-2 Inhibition: Use a colorimetric kit (e.g., Cayman Chemical) to measure prostaglandin E₂ reduction .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation :
    • Replace ethoxy with methoxy (enhances solubility) or chlorine (increases lipophilicity) .
    • Modify benzyl with electron-withdrawing groups (e.g., nitro) to test COX-2 affinity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., tosyl group for hydrogen bonding) .
  • In Silico ADMET : Predict toxicity (e.g., hepatotoxicity) with ProTox-II or ADMETLab .

Basic: How to address solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare phosphate buffer (pH 7.4) for zwitterionic stabilization.
  • Surfactant Addition : Tween-80 (0.1% w/v) improves dispersion in aqueous media .

Advanced: What crystallography techniques resolve polymorphism or hydrate formation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Analyze packing motifs (e.g., H-bond dimers) .
  • Powder XRD : Compare experimental and simulated patterns (Mercury software) to detect polymorphs .
  • Thermogravimetric Analysis (TGA) : Identify hydrate loss events (e.g., 100–150°C weight loss) .

Advanced: How to analyze reaction mechanisms in tosylacetamide formation?

Methodological Answer:

  • Kinetic Studies : Monitor acylation rates via ¹H NMR (e.g., disappearance of amine protons at δ 5.5 ppm) .
  • Isotope Labeling : Use ¹⁸O-labeled tosyl chloride to trace oxygen incorporation in the acetamide group.
  • DFT Transition-State Modeling : Identify rate-limiting steps (e.g., nucleophilic attack on tosyl chloride) .

Basic: How to ensure purity for pharmacological studies?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC-PDA : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% required .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

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